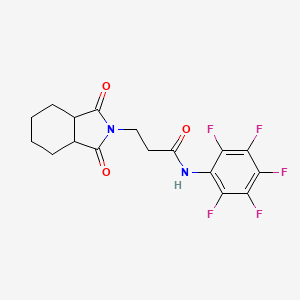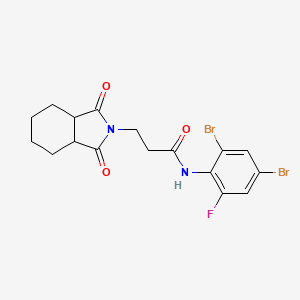![molecular formula C16H14Cl2N4O2S B10896475 N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896475.png)
N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a combination of furan, triazole, and dichlorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 3,4-dichlorophenol with a suitable alkylating agent to form the 3,4-dichlorophenoxy intermediate.
Furan Ring Formation: The intermediate is then reacted with a furan derivative under specific conditions to form the furan ring.
Triazole Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy and triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted triazole or phenoxy derivatives.
Scientific Research Applications
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It may interfere with signaling pathways, leading to inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenoxy group but lacks the furan and triazole moieties.
Triazole Derivatives: Compounds with similar triazole structures but different substituents.
Uniqueness
N-((E)-1-{5-[(3,4-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is unique due to its combination of furan, triazole, and dichlorophenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14Cl2N4O2S |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
(E)-1-[5-[(3,4-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C16H14Cl2N4O2S/c1-2-25-16-21-19-10-22(16)20-8-12-3-4-13(24-12)9-23-11-5-6-14(17)15(18)7-11/h3-8,10H,2,9H2,1H3/b20-8+ |
InChI Key |
YCIHCQKFJJVLHP-DNTJNYDQSA-N |
Isomeric SMILES |
CCSC1=NN=CN1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CCSC1=NN=CN1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10896398.png)
![5-tert-butyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B10896406.png)
![(2E)-2-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10896407.png)
![[7-(difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B10896410.png)
![3-[(4-Chloro-3-nitrophenyl)carbonyl]-2-(2-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10896414.png)
![(2E)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10896417.png)
![2-{2-methoxy-4-[(E)-{2-[({4-methyl-5-[(naphthalen-1-ylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetamide](/img/structure/B10896431.png)
![N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B10896433.png)

![(4Z)-2-(4-chlorophenyl)-4-[[2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methylpyrazol-3-one](/img/structure/B10896444.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B10896452.png)

![1-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-butylurea](/img/structure/B10896466.png)
![4-(4-chloro-2-ethylpyrazol-3-yl)-13-(difluoromethyl)-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10896467.png)
